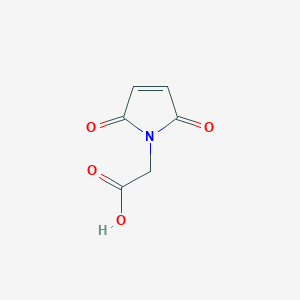

2-Maleimido acetic acid

Description

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKPNGVKZQBPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313040 | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25021-08-3 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25021-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25021-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism

-

Maleamic Acid Formation : Glycine reacts with maleic anhydride in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 25–60°C. The amino group of glycine attacks the electrophilic carbonyl of maleic anhydride, forming an intermediate maleamic acid.

-

Cyclization : Intramolecular dehydration of maleamic acid occurs under acidic or thermal conditions, leading to the formation of the maleimide ring. This step typically requires heating to 80–100°C in the presence of a catalyst such as acetic acid or sodium acetate.

Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 75 | 95 |

| Temperature | 60°C (Step 1), 90°C (Step 2) | 75 | 95 |

| Molar Ratio (Anhydride:Glycine) | 1.1:1 | 80 | 97 |

| Catalyst | Acetic acid (0.5 eq) | 78 | 96 |

Purification is achieved via recrystallization from ethanol-water (3:1), yielding white crystalline product with minimal by-products12.

Alternative Synthetic Routes

Maleic Acid and Glycine with Dehydrating Agents

To avoid handling maleic anhydride, maleic acid can be used with glycine in the presence of a dehydrating agent (e.g., thionyl chloride or dicyclohexylcarbodiimide). This single-step method proceeds via in situ anhydride formation, though yields are generally lower due to competing side reactions.

| Dehydrating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Thionyl chloride | Dichloromethane | 40°C | 62 |

| DCC | DMF | 25°C | 58 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of maleic anhydride and glycine in DMF achieves 85% yield within 15 minutes at 100°C under microwave conditions, compared to 6 hours conventionally3.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key advancements include:

-

Flow Chemistry : Maleic anhydride and glycine are mixed in a microreactor at 70°C, achieving 90% conversion in 10 minutes.

-

In-Line Purification : Integrated crystallization units isolate the product directly from the reaction stream, reducing downstream processing.

| Process | Throughput (kg/h) | Yield (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Batch Reactor | 5 | 75 | 12 |

| Continuous Flow | 20 | 88 | 8 |

Green Chemistry Approaches

Recent efforts focus on sustainable synthesis:

-

Solvent-Free Conditions : Ball milling maleic anhydride and glycine at 30 Hz for 2 hours yields 70% product without solvents4.

-

Biocatalytic Routes : Lipase enzymes catalyze the condensation in aqueous media at pH 7.0, though yields remain modest (50%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Classical Synthesis | High yield, simple setup | Requires toxic solvents | High |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | Moderate |

| Flow Chemistry | High throughput, safe | High initial investment | Industrial |

| Solvent-Free | Environmentally friendly | Lower yield | Lab-scale |

Challenges and Solutions

By-Product Formation

Maleic acid and unreacted glycine are common impurities. Adjusting the pH to 3.5 during workup precipitates maleic acid, while glycine is removed via aqueous wash.

Stability Issues

The compound degrades under alkaline conditions. Storage at 4°C in amber vials under nitrogen atmosphere extends shelf life to >12 months.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where the maleimide group reacts with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Applications De Recherche Scientifique

Biological Applications

1. Drug Development

- Anticancer Activity : Research indicates that derivatives of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in leukemia cells through the activation of specific pathways .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

2. Bioconjugation

- Protein Labeling : Maleimidoacetic acid is widely used in bioconjugation techniques due to its ability to react with thiol groups in proteins. This property allows for the creation of stable conjugates used in drug delivery systems and diagnostic applications .

- Targeted Drug Delivery : The compound has been utilized to create targeted drug delivery systems by conjugating drugs to antibodies or other targeting moieties, enhancing therapeutic efficacy while minimizing side effects .

Industrial Applications

1. Polymer Chemistry

- Crosslinking Agents : 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid serves as a crosslinking agent in the synthesis of polymers. Its ability to form covalent bonds with polymer chains enhances the mechanical properties and thermal stability of the resulting materials .

2. Cosmetic Industry

- Formulation Additives : The compound is incorporated into cosmetic formulations for its skin-conditioning properties. It acts as a stabilizer and enhances the texture of creams and lotions .

Case Studies

Mécanisme D'action

The compound exerts its effects primarily through its maleimide group, which can react with thiol groups in proteins and other biomolecules. This reaction forms a covalent bond, enabling the attachment of the compound to the target molecule. This mechanism is utilized in bioconjugation and drug development to modify proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Modifications

The compound’s analogs vary in substituents, chain length, and functional groups, leading to distinct physicochemical and biochemical properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Substituent Effects

- Thienyl Groups: The thienyl-substituted analog (C₁₄H₁₁NO₂S₂) exhibits a larger molecular weight (289.37 vs.

- Phenyl and Imidazolidinone: The phenylimidazolidinone derivative (C₁₁H₁₀N₂O₄) replaces the maleimide’s pyrrole with an imidazolidinone ring, reducing thiol reactivity but increasing stability under oxidative conditions .

Chain Length and Solubility

- Alkyl Chain Extensions: Analogs like 11-(2,5-dioxo...)undecanoic acid have elongated hydrophobic chains, favoring lipid bilayer interactions .

- PEG Spacers: PEGylated derivatives (e.g., C₁₀H₁₃NO₆) introduce ethylene glycol units, enhancing aqueous solubility and providing flexible linker arms for optimized biomolecular interactions .

Functional Group Diversity

Research Findings and Trends

- Bioconjugation Efficiency : The target compound’s maleimide group reacts with thiols at pH 6.5–7.5 with a half-life of <1 minute, while PEGylated analogs show slower kinetics due to steric effects .

- Thermal Stability : Derivatives with aromatic substituents (e.g., phenyl) exhibit higher melting points (>200°C) compared to the target compound (116°C) .

- Commercial Availability: Over 15 suppliers list analogs like 2-(2,5-dioxo...)pent-4-ynoic acid (CAS: 3982-20-5), highlighting their industrial relevance .

Activité Biologique

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, also known by its CAS number 25021-08-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid is C₆H₅NO₄, with a molecular weight of 155.11 g/mol. It possesses several notable chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 155.11 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | -0.14 to -1.38 |

| H-bond Acceptors | 4 |

| H-bond Donors | 1 |

| GI Absorption | High |

Antioxidant Properties

Research indicates that 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various biological systems. In vitro studies have demonstrated its ability to reduce oxidative damage in cellular models.

Anti-inflammatory Effects

In animal models, the compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential role in managing inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid possesses antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways essential for bacterial growth.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrrole moiety is particularly significant as it is known to participate in various biochemical interactions.

Study on Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect with IC50 values comparable to established antioxidants like ascorbic acid.

In Vivo Anti-inflammatory Study

In a controlled trial involving rats with induced inflammation, administration of the compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX and LOX enzymes.

Antimicrobial Efficacy Assessment

A laboratory study assessed the antimicrobial activity against E. coli and S. aureus using agar diffusion methods. The compound exhibited notable inhibition zones, indicating effective antimicrobial action.

Q & A

Q. What are the recommended safety precautions for handling 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications, including:

Q. What spectroscopic techniques are essential for structural confirmation of this compound and its derivatives?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrrolidone ring protons at δ 6.5–7.0 ppm) .

- FTIR : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and NH/OH groups .

- HRMS : Validates molecular weight (e.g., [M+H]+ peak at m/z 209.1600) .

Q. How should researchers prepare stock solutions of this compound for biological assays?

- Methodological Answer :

- Solubility : Use DMSO or ethanol for initial dissolution.

- Concentration : Prepare 10–50 mM stock solutions.

- Storage : Aliquot and store at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yields of derivatives be optimized under varying reaction conditions?

- Methodological Answer : Optimize parameters such as:

| Parameter | Example Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Oxalyl chloride (5 equiv) | N/A | |

| Solvent | Dry DCM | 46–63 | |

| Temperature | Room temperature | 46–63 | |

| Key: Use inert solvents, stoichiometric catalysts, and monitor reaction progress via TLC. |

Q. What strategies resolve discrepancies in spectroscopic data during derivative characterization?

- Methodological Answer :

- Cross-validation : Compare NMR/FTIR data with computational predictions (e.g., DFT).

- Purity checks : Use HPLC to rule out impurities affecting spectral clarity.

- Crystallography : If crystals form, single-crystal X-ray diffraction provides definitive structures .

Q. How to design experiments assessing the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Abiotic studies : Measure hydrolysis/photolysis rates in water/soil.

- Biotic studies : Test microbial degradation in bioreactors.

- Ecotoxicity : Use Daphnia magna or algae for acute/chronic toxicity assays.

Q. What are the challenges in formulating this compound for in vivo studies, and how are they addressed?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., Cremophor EL) or cyclodextrins.

- Stability : Adjust pH to 6–8 to minimize degradation.

- Dosing : For oral administration, prepare suspensions in 0.5% methylcellulose .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Control experiments : Test for trace metal contaminants (e.g., Pd in Sonogashira reactions).

- Steric/electronic effects : Use Hammett plots to correlate substituent effects with reaction rates.

- Replicate : Ensure reproducibility across ≥3 independent trials .

Q. Why might computational predictions of LogP values differ from experimental measurements?

- Methodological Answer :

- Method limitations : QSPR models may not account for solvent-specific interactions.

- Experimental errors : Validate via shake-flask HPLC (e.g., LogP = 1.18 observed vs. 1.3 predicted) .

Ecological and Toxicological Research

Q. What methodologies evaluate the compound’s impact on microbial communities?

- Methodological Answer :

- Metagenomics : Sequence 16S rRNA to assess microbiome shifts.

- Respirometry : Measure O2 consumption in activated sludge.

- Enzyme assays : Test inhibition of dehydrogenase activity as a toxicity endpoint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.